molecular formula C8H14ClNO2 B2540093 2-Aminobicyclo[4.1.0]heptane-2-carboxylic acid;hydrochloride CAS No. 2243513-07-5

2-Aminobicyclo[4.1.0]heptane-2-carboxylic acid;hydrochloride

Cat. No.: B2540093
CAS No.: 2243513-07-5
M. Wt: 191.66
InChI Key: DGNYUJPTJLZQPC-UHFFFAOYSA-N
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Description

2-Aminobicyclo[4.1.0]heptane-2-carboxylic acid;hydrochloride is a chemical compound with the CAS Number 2243513-07-5. It has a molecular weight of 191.66 and is typically stored at room temperature in a powder form. This compound is known for its unique bicyclic structure, which makes it an interesting subject for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Aminobicyclo[4.1.0]heptane-2-carboxylic acid;hydrochloride involves several steps. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the formation of the desired bicyclic structure.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized synthetic routes that ensure high yield and purity. The process involves the use of large reactors and precise control of reaction parameters to maintain consistency and quality.

Chemical Reactions Analysis

Types of Reactions

2-Aminobicyclo[4.1.0]heptane-2-carboxylic acid;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield amines or alcohols.

Scientific Research Applications

2-Aminobicyclo[4.1.0]heptane-2-carboxylic acid;hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential effects on biological systems and its interactions with various biomolecules.

    Medicine: It is investigated for its potential therapeutic properties and its role in drug development.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 2-Aminobicyclo[4.1.0]heptane-2-carboxylic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, leading to changes in cellular processes and biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-Aminobicyclo[2.2.1]heptane-2-carboxylic acid: This compound has a similar bicyclic structure but differs in the arrangement of the carbon atoms.

    2-Amino-2-norbornanecarboxylic acid: Another similar compound with a different bicyclic structure and molecular weight.

Uniqueness

2-Aminobicyclo[4.1.0]heptane-2-carboxylic acid;hydrochloride is unique due to its specific bicyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various research and industrial applications.

Properties

IUPAC Name

2-aminobicyclo[4.1.0]heptane-2-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2.ClH/c9-8(7(10)11)3-1-2-5-4-6(5)8;/h5-6H,1-4,9H2,(H,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGNYUJPTJLZQPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC2C(C1)(C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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